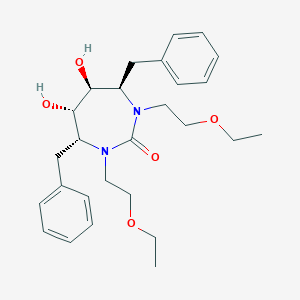
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as a bis-phenylmethylpiperazine derivative and has been used in various scientific studies for its potential therapeutic effects.
作用機序
The exact mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to sedation and relaxation. Additionally, it has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
One advantage of using 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its potential therapeutic effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, which may make it useful for the treatment of various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential side effects. It has been shown to have sedative effects, which may make it difficult to use in certain experimental settings.
将来の方向性
There are a number of future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is to explore its potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Finally, more research could be done to explore its potential use in combination with other therapeutic agents.
合成法
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- involves a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-oxo-ethyl acetate. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product.
科学的研究の応用
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been used in various scientific studies for its potential therapeutic effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, it has been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
特性
CAS番号 |
153182-63-9 |
|---|---|
分子式 |
C27H38N2O5 |
分子量 |
470.6 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(2-ethoxyethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H38N2O5/c1-3-33-17-15-28-23(19-21-11-7-5-8-12-21)25(30)26(31)24(20-22-13-9-6-10-14-22)29(27(28)32)16-18-34-4-2/h5-14,23-26,30-31H,3-4,15-20H2,1-2H3/t23-,24-,25+,26+/m1/s1 |
InChIキー |
MPOLZPRZMBTQLP-XPGKHFPBSA-N |
異性体SMILES |
CCOCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCOCCN1C(C(C(C(N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
正規SMILES |
CCOCCN1C(C(C(C(N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
その他のCAS番号 |
153182-63-9 |
同義語 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(2-ethoxyethyl)-5,6-dihydroxy-1,3-di azepan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



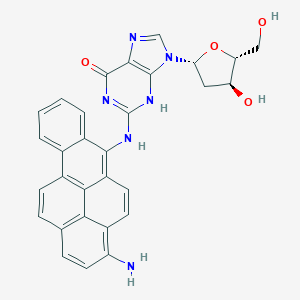
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)

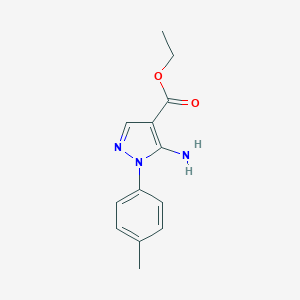


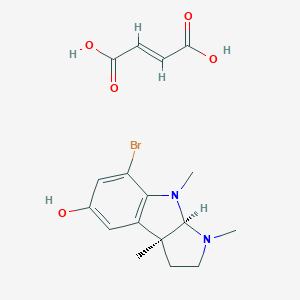


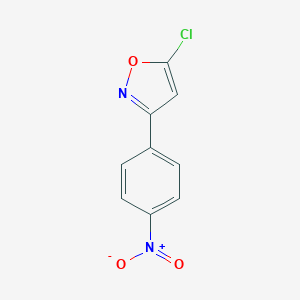
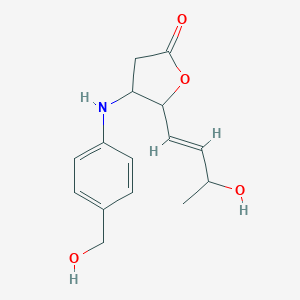

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
